1-(2-Methoxyphenyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to a phenyl ring and a tolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxyaniline with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The methoxy and tolyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenylurea
- 1-(2-Methoxyphenyl)-3-(p-tolyl)urea
- 1-(2-Methoxyphenyl)-3-(m-tolyl)urea
Uniqueness
1-(2-Methoxyphenyl)-3-(o-tolyl)urea is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the tolyl group may result in different steric and electronic effects compared to its meta or para counterparts.
Properties
CAS No. |
106106-63-2 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-3-4-8-12(11)16-15(18)17-13-9-5-6-10-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
CCSJUIOPAMLLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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